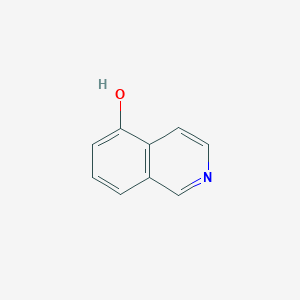

Isoquinolin-5-ol

説明

The exact mass of the compound 5-Hydroxyisoquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51787. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

isoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNXUYRHPXGSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901677 | |

| Record name | NoName_813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-04-5 | |

| Record name | 5-Hydroxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoquinolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinolin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isoquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-5-ol, a heterocyclic aromatic compound, is a member of the isoquinoline alkaloid family, a class of natural products with a wide range of biological activities. A thorough understanding of its physicochemical properties is fundamental for its potential application in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. It includes a summary of quantitative data, detailed experimental protocols for the determination of key properties, and a discussion of its potential biological significance in the context of related isoquinoline alkaloids.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, a combination of calculated and limited experimental data provides insight into its characteristics.

Quantitative Data Summary

A summary of the available quantitative physicochemical data for this compound is presented in Table 1. It is important to note that several of these values are computationally predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | --INVALID-LINK-- |

| Molecular Weight | 145.16 g/mol | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| logP (calculated) | 1.7 | --INVALID-LINK-- |

| logP (calculated) | 1.940 | --INVALID-LINK-- |

| Water Solubility (log₁₀WS, calculated) | -2.59 | --INVALID-LINK-- |

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is crucial for drug discovery and development. The following sections detail standardized protocols for measuring key parameters of organic compounds like this compound.

Determination of Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Methodology: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known concentration of this compound is dissolved in either water-saturated n-octanol or n-octanol-saturated water.

-

Partitioning: A measured volume of the this compound solution is mixed with a measured volume of the other phase in a separatory funnel. The funnel is shaken gently for a predetermined period (e.g., 10-30 minutes) to allow for partitioning of the solute between the two phases. The mixture is then allowed to stand until the two phases have completely separated.

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

An In-depth Technical Guide on the Discovery and Historical Synthesis of Isoquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-5-ol, a hydroxylated derivative of the heterocyclic aromatic compound isoquinoline, represents a significant scaffold in medicinal chemistry and drug discovery. Its discovery and the development of its synthesis are rooted in the foundational period of heterocyclic chemistry in the late 19th century. This technical guide provides a comprehensive overview of the historical synthesis of this compound, with a focus on the pioneering methods, experimental protocols, and the evolution of its preparation.

Discovery and First Synthesis

The discovery of this compound is intrinsically linked to the early investigations of isoquinoline itself, which was first isolated from coal tar in 1885. Shortly after, extensive research into the sulfonation of isoquinoline and the subsequent conversion of the resulting sulfonic acids into other derivatives laid the groundwork for the preparation of hydroxylated isoquinolines.

The first synthesis of this compound was achieved through the alkali fusion of isoquinoline-5-sulfonic acid. This method, a standard technique for the conversion of sulfonic acids to phenols in that era, was the cornerstone of early this compound preparation. While a singular "discovery" paper for this compound is not readily apparent in modern databases, the foundational work on isoquinoline sulfonic acids and their reactions by Claus and his contemporaries in the late 1880s strongly suggests that the synthesis of this compound was a direct outcome of these systematic studies.

Historical Synthesis Methods

The primary historical route to this compound has been the transformation of isoquinoline-5-sulfonic acid. This section details the key historical methods for the synthesis of this important intermediate.

Synthesis of Isoquinoline-5-sulfonic Acid

The necessary precursor, isoquinoline-5-sulfonic acid, was historically prepared by the direct sulfonation of isoquinoline.

Experimental Protocol: Sulfonation of Isoquinoline

-

Reaction Setup: A mixture of isoquinoline and fuming sulfuric acid (oleum) is prepared in a reaction vessel.

-

Heating: The mixture is heated, typically in a water bath or oil bath, to a temperature of approximately 100-130°C. The reaction is maintained at this temperature for several hours to ensure complete sulfonation.

-

Work-up: After cooling, the reaction mixture is carefully poured into a large volume of cold water or onto crushed ice. This precipitates the isoquinoline-5-sulfonic acid.

-

Isolation and Purification: The crude sulfonic acid is collected by filtration and can be purified by recrystallization from hot water.

Conversion of Isoquinoline-5-sulfonic Acid to this compound

The historical synthesis of this compound from its sulfonic acid precursor was achieved via a vigorous alkali fusion reaction.

Experimental Protocol: Alkali Fusion of Isoquinoline-5-sulfonic Acid

-

Reaction Setup: Isoquinoline-5-sulfonic acid is mixed with a significant excess of a strong base, typically potassium hydroxide or a mixture of potassium and sodium hydroxides, in a high-melting point crucible (e.g., iron or nickel).

-

Heating: The mixture is heated to a high temperature, generally in the range of 200-250°C. This is often carried out over a direct flame or in a furnace. The mixture melts and the reaction proceeds, often with the evolution of sulfur dioxide.

-

Work-up: After the reaction is complete, the molten mass is allowed to cool and then dissolved in water. The resulting solution is acidified, typically with a mineral acid such as hydrochloric acid or sulfuric acid, to precipitate the crude this compound.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent, such as ethanol or water.

A later refinement of this method, as described in a patent, involves performing the reaction under pressure, which can lead to improved yields and potentially lower reaction temperatures.

Experimental Protocol: Pressurized Alkali Fusion of Isoquinoline-5-sulfonic Acid

-

Reaction Setup: A mixture of isoquinoline-5-sulfonic acid, a caustic alkali (e.g., sodium hydroxide or potassium hydroxide), and water is placed in a pressure-resistant reactor.

-

Pressurization and Heating: The reactor is pressurized (typically 0.5-20 kgf/cm²) and heated to a temperature between 150-300°C. The reaction is held under these conditions for a period of 2 to 35 hours.

-

Work-up and Isolation: After cooling and depressurization, the resulting 5-hydroxyisoquinoline salt is neutralized with a mineral acid to precipitate the this compound. The product is then isolated by filtration.

Quantitative Data Summary

The following table summarizes the quantitative data available from historical and related synthetic procedures for this compound. It is important to note that yields from early literature can be variable and may not reflect modern standards.

| Synthesis Step | Starting Material | Reagents | Conditions | Yield (%) | Reference |

| Sulfonation | Isoquinoline | Fuming Sulfuric Acid | 100-130°C | Variable | Historical Chemical Literature |

| Alkali Fusion (Atmospheric) | Isoquinoline-5-sulfonic acid | Potassium Hydroxide | 200-250°C | Variable | Historical Chemical Literature |

| Alkali Fusion (Pressurized) | Isoquinoline-5-sulfonic acid | Caustic Alkali, Water | 150-300°C, 0.5-20 kgf/cm² | High | Japanese Patent JPH08165279A[1] |

Logical Relationships and Experimental Workflows

The synthesis of this compound from isoquinoline is a sequential process. The following diagram illustrates the logical workflow of the historical synthesis.

Caption: Historical synthesis workflow for this compound.

Conclusion

The discovery and historical synthesis of this compound are prime examples of the systematic exploration of chemical reactivity that characterized the late 19th and early 20th centuries. The foundational method of alkali fusion of the corresponding sulfonic acid, while harsh by modern standards, was a robust and effective way to access this important heterocyclic building block. This early work paved the way for the eventual discovery of the diverse biological activities of isoquinoline derivatives and continues to be a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science applications. Modern synthetic efforts have since provided milder and more efficient routes to this compound and its derivatives, building upon the chemical knowledge established by these pioneering historical investigations.

References

In-Depth Technical Guide: Crystal Structure Analysis of Isoquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific, publicly available crystal structure for isoquinolin-5-ol. Therefore, this guide provides a detailed, generalized methodology for the crystal structure analysis of a small organic molecule like this compound, outlining the necessary experimental protocols and data presentation formats that would be expected in a complete study.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development due to its structural relation to a wide range of biologically active molecules. Elucidating its three-dimensional crystal structure is paramount for understanding its physicochemical properties, intermolecular interactions, and for facilitating structure-based drug design. This guide details the comprehensive workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a compound such as this compound.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through various established synthetic routes. One common method involves the Pomeranz–Fritsch reaction or modifications thereof.

Experimental Protocol: Synthesis

A generalized synthetic procedure is outlined below.

Materials:

-

3-Aminobenzaldehyde

-

Glyoxal diethyl acetal

-

Concentrated sulfuric acid

-

Sodium hydroxide

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Condensation: 3-Aminobenzaldehyde is reacted with glyoxal diethyl acetal in an acidic medium (e.g., concentrated sulfuric acid) at a controlled temperature.

-

Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization to form the isoquinoline ring.

-

Work-up and Neutralization: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Extraction: The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The purified this compound is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Crystallization

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.

Experimental Protocol: Crystallization

A variety of crystallization techniques should be systematically screened.

Methods:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is placed on a siliconized glass slide (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvents and conditions is crucial and often requires extensive screening.

Single-Crystal X-ray Diffraction Analysis

This is the core technique for determining the three-dimensional atomic arrangement in the crystal.

Experimental Protocol: Data Collection and Structure Solution

Procedure:

-

Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares methods. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation

The results of the crystal structure analysis are presented in a standardized format. The following tables represent the type of data that would be generated from a successful analysis.

Crystal Data and Structure Refinement

| Parameter | Hypothetical Value for this compound |

| Empirical formula | C₉H₇NO |

| Formula weight | 145.16 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 5.2 Å, c = 15.1 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 658.9 ų |

| Z | 4 |

| Density (calculated) | 1.462 Mg/m³ |

| Absorption coefficient | 0.098 mm⁻¹ |

| F(000) | 304 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5432 |

| Independent reflections | 1520 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1520 / 0 / 100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-N2 | 1.32 | C1-N2-C3 | 117.5 |

| N2-C3 | 1.37 | N2-C3-C4 | 123.0 |

| C4-C4a | 1.41 | C4a-C5-O1 | 119.8 |

| C5-O1 | 1.36 | C6-C5-O1 | 120.2 |

| C5-C6 | 1.39 | C8a-C1-N2 | 122.5 |

Visualizations

Diagrams are essential for illustrating workflows and relationships in crystallographic studies.

Caption: Workflow for Crystal Structure Analysis.

Caption: Logic for Structure Determination.

Conclusion

The crystal structure analysis of this compound, once achieved, will provide invaluable insights for the scientific community. The methodologies outlined in this guide represent the standard practices in modern crystallography and serve as a robust framework for the structural elucidation of this and other small molecules of pharmaceutical importance. The resulting structural data will be a critical asset for understanding its solid-state properties and for advancing rational drug design efforts.

An In-Depth Technical Guide to the Solubility of Isoquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoquinolin-5-ol in various organic and aqueous solvents. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this guide combines the available quantitative data with qualitative assessments and theoretical considerations to offer a practical resource for laboratory work.

Physicochemical Properties of this compound

This compound, also known as 5-hydroxyisoquinoline, is a heterocyclic aromatic compound with the chemical formula C₉H₇NO. Its structure, consisting of a fused benzene and pyridine ring with a hydroxyl group, dictates its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | - |

| Molecular Weight | 145.16 g/mol | - |

| Appearance | Off-white to yellow solid | [1] |

| pKa | 8.53 ± 0.40 (Predicted) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 1.940 (Calculated) | Cheméo |

| Log10WS (Water Solubility in mol/l) | -2.59 (Calculated) | Cheméo |

Solubility of this compound

The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and in vitro testing. The presence of both a hydroxyl group capable of hydrogen bonding and a basic nitrogen atom in the isoquinoline ring suggests that the solubility of this compound will be influenced by the solvent's polarity and the pH of aqueous solutions.

Solubility in Organic Solvents

Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively reported in the literature. However, based on its chemical structure and available information for the parent isoquinoline molecule, a qualitative assessment can be made. Isoquinoline is known to be soluble in common organic solvents such as ethanol, acetone, and diethyl ether.

The following table summarizes the available quantitative and qualitative solubility data for this compound in selected organic solvents.

| Solvent | Chemical Formula | Type | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 5 mg/mL (34.44 mM) | Ultrasonic and warming to 60°C may be required. | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble (Qualitative) | Expected to be soluble based on the solubility of the parent isoquinoline. | |

| Methanol | CH₃OH | Polar Protic | Soluble (Qualitative) | Expected to be soluble based on the solubility of similar compounds. | [3] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble (Qualitative) | Expected to be soluble based on the solubility of the parent isoquinoline. |

Aqueous Solubility

The aqueous solubility of this compound is expected to be low and highly dependent on the pH of the solution. As a weak base with a predicted pKa of 8.53, its solubility will increase in acidic conditions due to the protonation of the nitrogen atom in the isoquinoline ring, forming a more soluble salt.

The calculated Log10 of water solubility is -2.59, which corresponds to a molar solubility of approximately 0.00257 mol/L or about 0.373 g/L.[4] It is important to note that this is a calculated value and experimental verification is recommended.

pH-Dependent Aqueous Solubility:

-

Acidic pH (pH < pKa): In acidic solutions, the nitrogen atom of the isoquinoline ring will be protonated, forming the corresponding conjugate acid. This charged species will have significantly higher aqueous solubility compared to the neutral form.

-

Neutral and Basic pH (pH ≥ pKa): At neutral and basic pH, this compound will exist predominantly in its less soluble, neutral form.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for pharmaceutical development. The following are detailed methodologies for key experiments.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, buffer, organic solvent)

-

Scintillation vials or flasks with screw caps

-

Shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

After the equilibration period, allow the samples to stand to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L.

Shake-Flask Solubility Determination Workflow

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound are not well-documented, derivatives of the isoquinoline scaffold have been shown to interact with various biological targets. This section explores a potential mechanism of action based on the activity of a closely related isoquinolin-5-yl derivative.

TRPV1 Antagonism

A derivative of this compound, 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, has been identified as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[5] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons (acidic pH), and capsaicin.[6][7]

Mechanism of Action of TRPV1 Antagonists:

TRPV1 antagonists function by binding to the receptor and preventing its activation by various stimuli. This blockage inhibits the influx of cations (primarily Ca²⁺ and Na⁺) into the neuron, thereby preventing the depolarization of the cell membrane and the subsequent transmission of pain signals to the central nervous system.[8]

The following diagram illustrates the proposed signaling pathway for a TRPV1 antagonist derived from this compound.

TRPV1 Antagonist Signaling Pathway

Conclusion

This technical guide has summarized the available information on the solubility of this compound. While quantitative data is limited, the provided information on its physicochemical properties, qualitative solubility, and the detailed experimental protocol for solubility determination offers a valuable resource for researchers. Furthermore, the exploration of the potential biological activity of this compound derivatives as TRPV1 antagonists provides a basis for further investigation into its pharmacological applications. The lack of comprehensive solubility data highlights an area for future research that would be highly beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]

- 3. digital.csic.es [digital.csic.es]

- 4. Isoquinoline synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. TRPV1 - Wikipedia [en.wikipedia.org]

- 8. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

Spectroscopic Profile of Isoquinolin-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Isoquinolin-5-ol (CAS No: 2439-04-5), a crucial heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines its mass spectrometry and infrared spectroscopy characteristics and provides standardized protocols for acquiring such data.

Spectroscopic Data of this compound

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. Below is a summary of the available mass spectrometry and infrared spectroscopy data.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization (EI). The molecular formula is C₉H₇NO, with a molecular weight of approximately 145.16 g/mol .

| m/z | Relative Intensity | Assignment |

| 145 | High | [M]⁺ (Molecular Ion) |

| 117 | High | [M-CO]⁺ |

| 89 | Moderate | Further Fragmentation |

Table 1: Key mass spectrometry data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of its key functional groups. The data presented here is based on Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400-3200 | Broad, Strong | O-H stretch (Phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1650-1500 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |

| 1300-1200 | Strong | C-O stretch (Phenolic) |

| Below 900 | Medium-Strong | Aromatic C-H out-of-plane bending |

Table 2: Characteristic infrared absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| - | Data not available | - | - |

Table 3: ¹H NMR Data for this compound.

| Carbon | Chemical Shift (δ, ppm) |

| - | Data not available |

Table 4: ¹³C NMR Data for this compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for the analysis of a solid, aromatic heterocyclic compound like this compound.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

Securely cap the NMR tube.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.[1][2]

-

Instrument and Sample Preparation :

-

Data Acquisition :

-

Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.[1]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is important for reproducibility.[3]

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[3]

-

After data collection, clean the ATR crystal thoroughly.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and thermally stable compounds like this compound.[4]

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[4]

-

Transfer the solution to a 2 mL GC vial.

-

-

Instrument Setup :

-

Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

-

The injector temperature should be high enough to ensure rapid volatilization of the sample (e.g., 250°C).

-

Use a suitable capillary column, such as a DB-5ms or HP-5ms.

-

Set the mass spectrometer to scan a mass range appropriate for the compound (e.g., m/z 40-400). Electron ionization (EI) at 70 eV is a standard method.[5]

-

-

Data Acquisition and Analysis :

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The separated components from the GC column will enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum can be analyzed to identify the molecular ion peak and characteristic fragment ions.[5]

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound.

A generalized workflow for the spectroscopic characterization of a chemical compound.

References

Tautomerism in Hydroxyisoquinolines: An In-depth Technical Guide Focused on Isoquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in hydroxyisoquinolines, with a specific focus on isoquinolin-5-ol. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug discovery and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This document consolidates theoretical principles, presents illustrative quantitative data based on computational models of related compounds, and provides detailed experimental protocols for the characterization of the tautomeric equilibrium of this compound. Furthermore, key concepts and workflows are visualized to facilitate a deeper understanding of the subject matter. The insights contained herein are intended to support researchers in the rational design and development of novel therapeutics by leveraging the nuanced chemistry of the hydroxyisoquinoline scaffold.

Introduction to Tautomerism in Heterocyclic Compounds

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[1] The most common form of tautomerism is prototropy, which involves the migration of a proton.[1] In the realm of heterocyclic chemistry, keto-enol tautomerism is a prevalent and significant phenomenon. For hydroxy-substituted nitrogen-containing heterocycles, such as hydroxyisoquinolines, this equilibrium is often referred to as lactam-lactim tautomerism.

The position of the tautomeric equilibrium is influenced by several factors, including:

-

Structural factors: Aromaticity, conjugation, and intramolecular hydrogen bonding can stabilize one tautomer over another.

-

Solvent effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly shift the equilibrium. Polar protic solvents often favor the more polar tautomer.

-

Temperature: The tautomeric equilibrium is temperature-dependent.

Understanding and controlling the tautomeric state of a molecule is paramount in drug development, as it can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.

Tautomerism in this compound

This compound can exist in a tautomeric equilibrium between its enol form (5-hydroxyisoquinoline) and its keto form (isoquinolin-5(6H)-one). The equilibrium is governed by the interconversion between these two structures through proton transfer.

Illustrative Quantitative Data from Computational Models

The following table summarizes hypothetical, yet realistic, quantitative data for the tautomeric equilibrium of this compound in different solvents, based on trends observed in computational studies of similar hydroxy-heterocyclic systems. These values are for illustrative purposes to highlight the expected solvent-dependent shifts in the equilibrium. The equilibrium constant, K_T, is defined as [enol]/[keto].

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Illustrative ΔG (kcal/mol) (Keto → Enol) | Illustrative K_T ([enol]/[keto]) |

| Water (protic) | 78.4 | Keto | +2.5 | 0.014 |

| Methanol (protic) | 32.7 | Keto | +1.8 | 0.045 |

| DMSO (aprotic polar) | 46.7 | Keto | +1.2 | 0.13 |

| Toluene (non-polar) | 2.4 | Enol | -1.5 | 11.5 |

| Gas Phase | 1.0 | Enol | -2.0 | 28.5 |

Note: The values presented in this table are illustrative and derived from general trends observed in computational studies of related hydroxyquinolines. They are intended to demonstrate the anticipated solvent-dependent behavior of this compound tautomerism.

Biological Significance of this compound and its Tautomers

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3][4] this compound and its derivatives have been investigated for several therapeutic applications:

-

Neuroprotective Effects: 5-Hydroxyisoquinoline is utilized in the synthesis of pharmaceuticals targeting neurological disorders.[5][6]

-

TRPV1 Antagonism: Derivatives of 5-aminoisoquinoline, which can be synthesized from this compound, have been identified as potent antagonists of the transient receptor potential vanilloid 1 (TRPV1), a target for analgesic drugs.

-

Antitumor Activity: Various substituted 3-arylisoquinolines have demonstrated a broad spectrum of in vitro antitumor activity.

The tautomeric state of this compound can significantly influence its biological activity. The enol form and the keto form present different hydrogen bonding patterns (donor/acceptor sites) and geometries, which will affect their interaction with protein binding sites. For instance, the ability to act as a hydrogen bond donor from the hydroxyl group in the enol form, versus a hydrogen bond acceptor at the carbonyl group and a donor at the N-H group in the keto form, can lead to differential binding affinities for a target receptor.

Experimental Protocols for Tautomer Analysis

The characterization of the tautomeric equilibrium of this compound relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism as the chemical shifts of nuclei are highly sensitive to their chemical environment.

Protocol:

-

Sample Preparation: Dissolve this compound in a deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆, Toluene-d₈) to a concentration of 5-10 mg/mL in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition:

-

Acquire ¹H NMR spectra. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for accurate integration.

-

Acquire ¹³C NMR spectra.

-

If possible, acquire ¹⁵N NMR spectra to observe the chemical shift of the nitrogen atom in the different tautomeric forms.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, identify characteristic signals for each tautomer. For the keto form, look for the N-H proton signal and protons adjacent to the sp³-hybridized carbon. For the enol form, the O-H proton signal (if not exchanging rapidly with the solvent) and the aromatic proton signals will be characteristic.

-

The tautomeric ratio can be determined by integrating the well-resolved signals corresponding to each tautomer. The ratio of the integrals will give the ratio of the tautomers in the equilibrium mixture.

-

UV-Vis Spectroscopy

This method is useful for quantifying the tautomeric ratio in solution, particularly if the tautomers have distinct absorption spectra.

Protocol:

-

Sample Preparation: Prepare stock solutions of this compound in the desired solvent (e.g., water, methanol, toluene) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-450 nm.

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for each tautomer. This may require the synthesis of "locked" derivatives (e.g., 5-methoxyisoquinoline for the enol form and an N-alkylated isoquinolin-5-one for the keto form) to obtain the pure spectra of each tautomer.

-

Using the Beer-Lambert law (A = εbc), the concentration of each tautomer in the equilibrium mixture can be determined if the molar extinction coefficients (ε) for each pure tautomer at specific wavelengths are known.

-

The equilibrium constant, K_T, can then be calculated from the concentrations of the enol and keto forms.

-

Computational Chemistry (Density Functional Theory - DFT)

Computational methods are invaluable for predicting the relative stabilities of tautomers and for corroborating experimental findings.

Protocol:

-

Software: Use a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Model Building: Construct the 3D structures of both the enol (this compound) and keto (isoquinolin-5(6H)-one) tautomers.

-

Calculation Level: Perform geometry optimization and frequency calculations using a suitable level of theory, for example, the B3LYP functional with the 6-311++G(d,p) basis set.

-

Solvent Modeling: To simulate the effect of different solvents, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

-

Data Analysis:

-

Energy Calculation: The electronic energies obtained from the calculations can be used to determine the relative stability of the tautomers. The Gibbs free energy (G) is the most relevant parameter for predicting the equilibrium position.

-

Equilibrium Constant Calculation: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G_enol - G_keto. The equilibrium constant can then be calculated using the equation: K_T = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.

-

The Role of Tautomerism in Drug Development Workflow

The consideration of tautomerism is crucial throughout the drug development pipeline. The following workflow illustrates the key stages where an understanding of the tautomeric behavior of a lead compound like this compound is essential.

Conclusion

The tautomerism of hydroxyisoquinolines, exemplified by this compound, is a fundamental aspect of their chemistry with significant implications for their biological activity. The equilibrium between the enol and keto forms is highly sensitive to the solvent environment. A thorough understanding and characterization of this equilibrium, through a combination of spectroscopic and computational methods, are essential for the rational design of novel therapeutics based on the isoquinoline scaffold. By considering the distinct properties of each tautomer, researchers can better predict and optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates, ultimately leading to the development of more effective and safer medicines.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 6. mdpi.com [mdpi.com]

Unveiling the Photophysical Profile of Isoquinolin-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield and fluorescence properties of Isoquinolin-5-ol. While specific photophysical data for the parent this compound molecule is not extensively documented in publicly available literature, this guide leverages data from closely related isoquinoline and quinoline derivatives to provide insights into its expected fluorescent behavior. Furthermore, it offers detailed experimental protocols for the characterization of such fluorophores, empowering researchers to conduct their own investigations.

Photophysical Properties of Isoquinoline Derivatives

The fluorescence characteristics of isoquinoline and its derivatives are of significant interest due to their potential applications in various scientific fields, including medicinal chemistry and materials science.[1][2][3] The position of the hydroxyl group and other substituents on the isoquinoline scaffold can significantly influence the absorption and emission maxima, Stokes shift, and quantum yield.

Below is a summary of photophysical data for selected hydroxyquinoline and isoquinoline derivatives, which can serve as a reference for predicting the behavior of this compound.

Table 1: Photophysical Data of Selected Hydroxyquinoline and Isoquinoline Derivatives

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) | Reference |

| 8-Hydroxyquinoline | Various | Varies with solvent | Varies with solvent, dual fluorescence observed | Solvent-dependent | |

| Push-Pull Isoquinoline Derivative | Various | Varies with solvent | Exhibits solvatochromism | Moderately luminescent | [3][4] |

| 10-Hydroxybenzo[h]quinoline | Cyclohexane | 359, 352, 342, 336, 327 | 367, 380, 397 | Not Specified | [5] |

| 4-Hydroxy-2-methylquinoline | DMSO/Water | Not Specified | Dependent on DMSO concentration | Decreases with increasing DMSO | [6] |

Note: The photophysical properties of these compounds are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[7][8][9][10]

Experimental Protocols

Accurate determination of the quantum yield and other fluorescence properties is crucial for the evaluation of a potential fluorophore. The following sections detail the methodologies for these key experiments.

Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing it to a well-characterized standard with a known quantum yield.[1][11][12][13][14]

Protocol:

-

Standard Selection: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample of interest.[12] Quinine sulfate in 0.1 M H₂SO₄ is a common standard, but its quantum yield can be temperature-sensitive.[15]

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[13]

-

Absorption Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.[7]

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.[16][17][18]

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Determine the slope of the resulting lines.

-

Calculate the quantum yield of the sample using the following equation[12][15]:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

Where:

-

Φ is the quantum yield.

-

m is the slope from the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

-

-

Measurement of Absorption and Emission Spectra

The absorption and emission spectra provide fundamental information about the electronic transitions of a molecule.

Protocol:

-

Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.[7]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Absorption Spectrum: Scan a range of wavelengths in the UV-Vis spectrophotometer to obtain the absorption spectrum and identify the wavelength of maximum absorption (λ_abs).

-

Emission Spectrum: In the spectrofluorometer, set the excitation wavelength to the λ_abs determined in the previous step. Scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_em).[19]

Fluorescence Lifetime Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.

Protocol:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for measuring fluorescence lifetimes.[20]

-

Light Source: A pulsed light source, such as a laser or a light-emitting diode (LED), is used to excite the sample.

-

Detection: A sensitive, high-speed detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

Data Analysis: A histogram of the arrival times is generated, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to determine the fluorescence lifetime (τ).[20] It is important to use appropriate lifetime standards for instrument validation.[21][22][23]

Visualized Workflows

The following diagrams illustrate the experimental workflows for characterizing the fluorescence properties of a compound like this compound.

Caption: Workflow for determining absorption and emission maxima.

Caption: Workflow for relative quantum yield determination.

Conclusion

While the specific photophysical parameters for this compound remain to be fully elucidated, the methodologies and comparative data presented in this guide provide a solid foundation for its characterization. The fluorescence of isoquinoline derivatives is a rich area of research with significant potential. By applying the detailed protocols outlined herein, researchers can effectively investigate the fluorescence properties of this compound and its derivatives, paving the way for their application in drug development and other scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 12. agilent.com [agilent.com]

- 13. edinst.com [edinst.com]

- 14. Making sure you're not a bot! [opus4.kobv.de]

- 15. Quantum yield - Wikipedia [en.wikipedia.org]

- 16. ossila.com [ossila.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. iss.com [iss.com]

- 20. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. References | ISS [iss.com]

- 22. escholarship.org [escholarship.org]

- 23. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

Isoquinolin-5-ol: A Versatile Scaffold for Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Isoquinolin-5-ol, a hydroxylated derivative of the isoquinoline heterocyclic system, has emerged as a crucial building block in synthetic organic chemistry. Its unique structural features and reactivity make it an attractive starting material for the construction of a diverse array of complex molecules with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility as a fundamental scaffold in the development of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | --INVALID-LINK-- |

| Molecular Weight | 145.16 g/mol | --INVALID-LINK-- |

| Appearance | Solid | - |

| Melting Point | 224-228 °C | - |

| CAS Number | 2439-04-5 | --INVALID-LINK-- |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the isoquinoline core.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹, and absorptions corresponding to the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 145, corresponding to its molecular weight.

Synthesis of this compound

The synthesis of the isoquinoline core can be achieved through several named reactions, including the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions. A common laboratory-scale synthesis of this compound involves the diazotization of 5-aminoisoquinoline followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol: Synthesis of this compound from 5-Aminoisoquinoline

This protocol outlines a two-step procedure for the synthesis of this compound.

Step 1: Diazotization of 5-Aminoisoquinoline

-

Suspend 5-aminoisoquinoline in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred suspension. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

Continue stirring the reaction mixture at 0-5 °C for a specified time to ensure complete formation of the 5-isoquinolinediazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

-

Gently heat the solution containing the 5-isoquinolinediazonium salt. The diazonium group is a good leaving group and will be displaced by a hydroxyl group from the water.

-

Nitrogen gas will be evolved during the reaction. Continue heating until the evolution of gas ceases, indicating the completion of the hydrolysis.

-

Cool the reaction mixture and neutralize it with a suitable base to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash it with cold water, and dry it.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain pure this compound.

Synthesis of this compound Workflow

This compound as a Building Block in Synthesis

The hydroxyl group and the isoquinoline core of this compound provide multiple reactive sites for further functionalization, making it a versatile precursor for a wide range of derivatives.

Oxidation to Isoquinoline-5,8-dione

One of the key reactions of this compound is its oxidation to isoquinoline-5,8-dione, a valuable intermediate in the synthesis of various biologically active compounds.

-

Dissolve this compound in a suitable solvent system, such as aqueous acetonitrile.

-

Cool the solution in an ice bath.

-

Add a solution of an oxidizing agent, such as ceric ammonium nitrate (CAN) or Fremy's salt, dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude isoquinoline-5,8-dione by column chromatography or recrystallization.

Oxidation Reaction Scheme

Quantitative Data for Isoquinoline-5,8-dione Synthesis:

| Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |

| Ceric Ammonium Nitrate | Acetonitrile/Water | 1 h | 85 | - |

| Fremy's Salt | Water/Acetone | 2 h | 78 | - |

Spectroscopic Data for Isoquinoline-5,8-dione:

-

¹H NMR: Shows characteristic shifts for the quinonoid protons.

-

¹³C NMR: Displays signals for the carbonyl carbons in the range of 180-190 ppm.

-

IR: Exhibits strong absorption bands for the C=O groups around 1660-1680 cm⁻¹.

-

MS: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of isoquinoline-5,8-dione (m/z 159).

Applications in Drug Discovery

The isoquinoline scaffold is a prominent feature in a multitude of natural products and synthetic molecules with diverse pharmacological activities. Derivatives of this compound have shown promise as inhibitors of various enzymes and as modulators of key signaling pathways implicated in diseases such as cancer.

Inhibition of Kinase Signaling Pathways

Many isoquinoline derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many cancers.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is frequently observed in cancer. Several isoquinoline-based compounds have been developed as inhibitors of this pathway.

PI3K/Akt/mTOR Pathway Inhibition

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in certain types of breast cancer. Isoquinoline derivatives have been explored as potential HER2 inhibitors, offering a targeted therapeutic approach.

HER2 Signaling Pathway Inhibition

Anticancer Activity of this compound Derivatives:

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | - |

| Derivative B | A549 (Lung) | 8.7 | - |

| Derivative C | HCT116 (Colon) | 3.1 | - |

| Derivative D | HeLa (Cervical) | 6.5 | - |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its accessible synthesis and the reactivity of its functional groups allow for the creation of a wide range of derivatives. The demonstrated biological activities of these derivatives, particularly in the context of cancer, highlight the importance of the isoquinoline scaffold in drug discovery. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the exploration of new chemical space and the design of novel therapeutic agents.

Theoretical Insights into the Electronic Structure of Isoquinolin-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of Isoquinolin-5-ol. While direct, extensive computational studies on this compound are not widely published, this document synthesizes information from theoretical investigations of the parent molecule, isoquinoline, and its derivatives to present a robust framework for understanding its electronic properties. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and computational biology.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the isoquinoline family of alkaloids. The isoquinoline scaffold is a core component in numerous naturally occurring and synthetic compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-HIV properties. The electronic structure of these molecules is fundamental to their reactivity, intermolecular interactions, and, consequently, their pharmacological effects. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these electronic characteristics at the molecular level.

Computational Methodology (Experimental Protocols)

The theoretical investigation of the electronic structure of isoquinoline and its derivatives is typically performed using quantum chemical calculations. The following protocol outlines a standard and reliable computational approach, based on methodologies reported in peer-reviewed literature for similar compounds.

Software: Gaussian 09/16 program package is a commonly used software for these types of calculations.

Method: Density Functional Theory (DFT) is the most prevalent method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that provides a good balance between accuracy and computational cost.

Basis Set: The 6-311++G(d,p) basis set is frequently employed for geometry optimization and electronic property calculations. This set is extensive and includes diffuse functions (++) for accurately describing anions and lone pairs, as well as polarization functions (d,p) for a more precise description of bonding.

Computational Steps:

-

Geometry Optimization: The molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This ensures that all subsequent calculations are performed on the most stable conformation of the molecule.

-

Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculations: A suite of electronic properties is calculated from the optimized structure, including:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify regions of electrophilic and nucleophilic reactivity.

-

Mulliken Population Analysis: Atomic charges are calculated to understand the charge distribution within the molecule.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.

-

The following diagram illustrates a typical workflow for the theoretical analysis of this compound's electronic structure.

Key Electronic Structure Parameters

The electronic properties of a molecule provide deep insights into its chemical behavior. For this compound, the following parameters are of particular interest.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Based on studies of isoquinoline and its substituted derivatives, the following table provides expected values for this compound, alongside comparative data for the parent isoquinoline molecule.[1][2]

| Parameter | Isoquinoline (Calculated) | This compound (Expected) |

| EHOMO (eV) | -6.5 to -6.0 | Expected to be slightly higher (less negative) than isoquinoline due to the electron-donating -OH group. |

| ELUMO (eV) | -1.5 to -1.0 | Expected to be similar to or slightly higher than isoquinoline. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 | Expected to be slightly smaller than that of isoquinoline, suggesting higher reactivity. |

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate areas with an excess of electrons, which are susceptible to electrophilic attack. In this compound, these are expected to be around the nitrogen atom and the oxygen atom of the hydroxyl group.

-

Blue Regions (Positive Potential): Indicate areas with a deficiency of electrons, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

-

Green Regions (Neutral Potential): Represent areas with a neutral electrostatic potential.

The diagram below illustrates the conceptual relationship between the electronic structure and the potential reactivity of this compound.

Conclusion

Theoretical studies provide a powerful lens through which to understand the intricate electronic structure of this compound. By employing DFT calculations, researchers can gain detailed insights into the molecule's frontier molecular orbitals, charge distribution, and reactive sites. Although specific experimental and computational data for this compound is sparse in the literature, the principles and methodologies outlined in this guide, derived from studies on the parent isoquinoline molecule and its derivatives, offer a solid foundation for future research. Such theoretical investigations are crucial for the rational design of novel this compound derivatives with tailored electronic properties for applications in drug development and materials science.

References

Isoquinolin-5-ol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoquinolin-5-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and known biological activities, offering valuable insights for researchers in the field.

Core Chemical and Physical Properties

This compound, also known as 5-hydroxyisoquinoline, is an aromatic heterocyclic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 2439-04-5 | [1][2] |

| Molecular Formula | C₉H₇NO | [1][2] |

| Molecular Weight | 145.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Hydroxyisoquinoline | [1] |

| Appearance | Beige granular powder | [1] |

| SMILES | Oc1cccc2cnccc12 | [3] |

| InChI Key | CSNXUYRHPXGSJD-UHFFFAOYSA-N | [3] |

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the hydrolysis of 5-isoquinolinesulfonic acid.[1] This procedure is widely cited and provides a reliable route to obtain the target compound.

Experimental Protocol: Synthesis from 5-Isoquinolinesulfonic Acid[1]

Materials:

-

5-Isoquinolinesulfonic acid (23 g)

-

Sodium hydroxide (60 g)

-

Water (400 ml)

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a 500 ml round-bottom flask, add 23 g of 5-isoquinolinesulfonic acid and 400 ml of water.

-

Slowly add 60 g of sodium hydroxide to the mixture.

-

Heat the reaction mixture to reflux and maintain continuous stirring for 24 hours.

-

After 24 hours, cool the mixture to room temperature.

-

Adjust the pH of the solution to 5 using dilute hydrochloric acid.

-

Perform an extraction with ethyl acetate. Collect the organic phase.

-

Concentrate the organic phase under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield this compound.

This protocol has been reported to yield approximately 16 g of this compound.[1]

Biological Activity and Potential Signaling Pathways

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] this compound itself has been identified as a valuable fragment in the development of potent enzyme inhibitors.

Kinase Inhibition